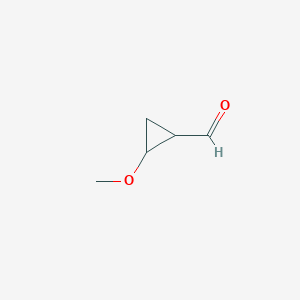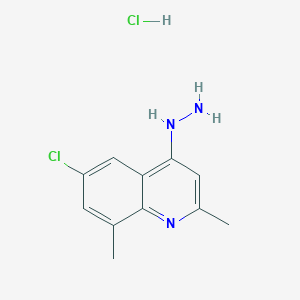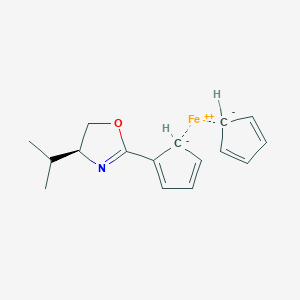
6-Bromo-N-3-amino--(1-methyl-4-piperidyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-bromo-2-pyridinecarboxaldehyde as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and reductive amination, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding de-brominated pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)pyridine: Another brominated pyridine derivative with different substitution patterns.
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine.
Uniqueness
6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, amino, and piperidyl groups makes it a versatile compound for various applications, distinguishing it from other pyridine derivatives.
特性
分子式 |
C11H16BrN3 |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16BrN3/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3 |
InChIキー |
DEHMZIOODNHZAG-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)

![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)



![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)
![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)

